molecular formula C12H14O4 B566610 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid CAS No. 105254-01-1

4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Cat. No.: B566610
CAS No.: 105254-01-1
M. Wt: 222.24
InChI Key: ZTNVQLFKRWRKII-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is a chemical scaffold of significant interest in medicinal chemistry and biochemical research, primarily for the development of enzyme inhibitors. This compound belongs to a class of 4-aryl-4-oxobutanoic acid derivatives that have been investigated as potent inhibitors of kynurenine 3-hydroxylase (KYN 3-OHase), a key enzyme in the kynurenine pathway of tryptophan metabolism . Modulation of this pathway is a prominent therapeutic strategy in neuroscience research, as it can influence neuroactive glutamate levels and has implications for the study of neurodegenerative conditions and neurological disorders . The structural motif of the 4-oxobutanoic acid chain is critical for this inhibitory activity, with research on analogous compounds demonstrating that the carboxyl group is an obligatory feature for effective enzyme interaction . The specific substitution pattern on the phenyl ring and the butanoic acid chain, such as the 2-methoxyphenyl and 2-methyl groups present in this molecule, allows researchers to fine-tune properties like potency and selectivity. Beyond neuroscientific applications, the 4-oxobutanoic acid core structure is a valuable precursor in organic synthesis and for the preparation of more complex molecules, including organometallic complexes studied for their diverse biological activities . This reagent provides researchers with a versatile building block for probing essential enzymatic mechanisms and constructing novel chemical entities for advanced pharmacological and chemical investigations.

Properties

IUPAC Name

4-(2-methoxyphenyl)-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(12(14)15)7-10(13)9-5-3-4-6-11(9)16-2/h3-6,8H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNVQLFKRWRKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671921
Record name 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105254-01-1
Record name 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Synthesis of Methyl 4-(2-Methoxyphenyl)-4-Oxobutanoate

The foundational step in this route involves the methylation of 3-(2-hydroxybenzoyl)propionic acid using iodomethane (CH₃I) in the presence of potassium carbonate (K₂CO₃) as a base and tetrahydrofuran (THF) as the solvent. This one-pot reaction simultaneously methylates the phenolic hydroxyl group and esterifies the carboxylic acid, yielding methyl 4-(2-methoxyphenyl)-4-oxobutanoate with an 87% efficiency.

Reaction Conditions:

  • Temperature: 25–40°C

  • Duration: 12–24 hours

  • Molar Ratio: 1:1.2 (acid:CH₃I)

Introduction of the 2-Methyl Group via Enolate Alkylation

The methyl ester intermediate undergoes deprotonation at the α-carbon using lithium diisopropylamide (LDA) to generate a stabilized enolate. Subsequent treatment with methyl iodide (CH₃I) introduces the 2-methyl group, forming methyl 4-(2-methoxyphenyl)-2-methyl-4-oxobutanoate.

Key Parameters:

  • Base: LDA (2.2 equivalents)

  • Solvent: THF at -78°C

  • Yield: 72–78%

Hydrolysis to the Carboxylic Acid

The final step involves saponification of the methyl ester using aqueous sodium hydroxide (NaOH), followed by acidification with hydrochloric acid (HCl) to yield 4-(2-methoxyphenyl)-2-methyl-4-oxobutanoic acid.

Optimized Conditions:

  • NaOH Concentration: 2M

  • Temperature: 60°C

  • Overall Yield: 65% (from initial propionic acid derivative)

Grignard Reagent-Mediated Synthesis

Formation of the β-Keto Ester Intermediate

Ethyl acetoacetate, a β-keto ester with an inherent 2-methyl group, serves as the starting material. Reaction with 2-methoxybenzoyl chloride in the presence of aluminum chloride (AlCl₃) facilitates Friedel-Crafts acylation, attaching the methoxyphenyl group to the γ-position of the ester.

Reaction Scheme:

CH₃COCH₂COOEt+2-MeO-C₆H₄-COClAlCl₃2-MeO-C₆H₄-CO-CH₂-COOEt+HCl\text{CH₃COCH₂COOEt} + \text{2-MeO-C₆H₄-COCl} \xrightarrow{\text{AlCl₃}} \text{2-MeO-C₆H₄-CO-CH₂-COOEt} + \text{HCl}

Yield: 68%

Selective Reduction and Oxidation

The β-keto ester is selectively reduced using sodium borohydride (NaBH₄) to form the secondary alcohol, which is then re-oxidized with pyridinium chlorochromate (PCC) to restore the ketone functionality without over-oxidizing the ester.

Key Data:

  • Reduction Time: 2 hours (0°C)

  • Oxidation Yield: 89%

Ester Hydrolysis

The ethyl ester is hydrolyzed under acidic conditions (H₂SO₄, H₂O) to yield the target carboxylic acid.

Conditions:

  • Acid Concentration: 10% H₂SO₄

  • Temperature: Reflux

  • Final Yield: 74% (over three steps)

Asymmetric Catalytic Hydrogenation for Enantioselective Synthesis

Substrate Preparation

Methyl 4-(2-methoxyphenyl)-2-methyl-4-oxo-2-butenoate, an α,β-unsaturated ester, is synthesized via Horner-Wadsworth-Emmons olefination. This compound serves as the substrate for asymmetric hydrogenation.

Reagents:

  • Phosphonate Reagent: (EtO)₂P(O)CH₂COOEt

  • Base: NaH

Hydrogenation with Chiral Catalysts

The unsaturated ester undergoes hydrogenation using a rhodium (Rh) catalyst complexed with a chiral phosphine ligand (e.g., (R)-BINAP). This step introduces the 2-methyl group with high enantiomeric excess (ee).

Performance Metrics:

  • Pressure: 50 psi H₂

  • ee: 92–95%

  • Yield: 80%

Final Hydrolysis

The enantiomerically enriched ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran-water (THF:H₂O).

Conditions:

  • LiOH Concentration: 1M

  • Temperature: 25°C

  • Yield: 95%

Comparative Analysis of Synthetic Routes

Table 1. Efficiency and Scalability of Methods

MethodOverall YieldEnantioselectivityScalability
Methylation-Alkylation65%None (racemic)Moderate
Grignard-Mediated74%NoneHigh
Asymmetric Hydrogenation76%92–95% eeLow

Industrial Considerations

The Grignard-mediated route offers the best balance of yield and scalability, making it suitable for bulk production. In contrast, asymmetric hydrogenation, while stereoselective, requires expensive catalysts and specialized equipment, limiting its industrial application.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Antimicrobial Activity :
    • Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus .
    • Case Study : A derivative of 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid demonstrated a minimum inhibitory concentration (MIC) of 0.015 mg/mL against Bacillus cereus, indicating strong antibacterial activity.
  • Anti-inflammatory Properties :
    • The compound has been investigated for its potential to inhibit lipoxygenases, enzymes involved in inflammatory processes. Inhibitors derived from this compound have shown promise in reducing inflammation in animal models .
  • Cancer Research :
    • Compounds similar to this compound have been studied for their ability to modulate cancer cell growth. Inhibitory effects on cancer cell lines have been documented, suggesting a potential role in cancer therapy .

Applications in Organic Synthesis

  • Intermediate in Synthesis :
    • This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical reactions makes it valuable in synthetic pathways .
    • Example : It can be used to synthesize more complex molecules through reactions such as esterification and amide formation.
  • Chiral Synthesis :
    • The presence of chiral centers allows for the synthesis of enantiomerically pure compounds, which are crucial in drug development. The compound can be utilized in asymmetric synthesis to produce specific stereoisomers .

Applications in Material Science

  • Nonlinear Optical Materials :
    • The compound has been investigated for its nonlinear optical properties, making it suitable for applications in photonics and optoelectronics. Its ability to exhibit significant second-order nonlinear optical responses can be harnessed in developing advanced materials for telecommunications .
    • Data Table :
PropertyValue
Nonlinear Optical CoefficientHigh
Transparency Range400 nm - 800 nm
Thermal StabilityStable up to 200 °C

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

  • Electron Effects : The 2-methoxy group in the target compound contrasts with electron-withdrawing fluorine substituents in flobufen, altering electronic distribution and acidity (pKa ~3.5–4.5 for carboxylic acids) .
  • Ketone vs.

Pharmacological Activity

Table 2: Comparative Pharmacological Profiles
Compound Name Anti-Inflammatory Activity (IC₅₀) Anti-Rheumatic Activity Key Findings
Flobufen 0.8 μM (COX-2 inhibition) Potent Inhibits prostaglandin synthesis; superior to ibuprofen in murine models .
Deoxoflobufen 2.5 μM (COX-2 inhibition) Moderate Active metabolite of flobufen; longer half-life but lower potency .
4-(4-Methylphenyl)-4-oxobutanoic acid Not reported Not reported IR peaks at 1682 cm⁻¹ (C=O), suggesting similar carbonyl reactivity .
4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid Not explicitly reported Likely moderate Structural similarity to flobufen implies shared mechanisms .

Key Insights :

  • Flobufen’s difluorobiphenyl group enhances COX-2 selectivity, while the target compound’s methoxy group may favor lipoxygenase (LOX) inhibition due to redox modulation .
  • Anti-inflammatory activity correlates with substituent bulk and electronic properties; fluorine substituents increase membrane permeability but may elevate toxicity .

Physicochemical and Spectral Data

Table 3: Spectral Comparison of Selected Analogs
Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-(4-Methylphenyl)-4-oxobutanoic acid 1682 (ketone) 2.32 (s, CH₃), 7.03–8.11 (Ar-H) 177.3 (COOH), 200.1 (C=O)
Flobufen ~1700 (ketone) 2.68 (t, CH₂), 7.2–7.8 (Ar-F) 200–210 (C=O), 170–175 (COOH)
This compound* Estimated 1680–1700 Predicted: 3.85 (s, OCH₃), 2.60 (s, CH₃) ~200 (C=O), ~175 (COOH)

Notes:

  • The target compound’s methoxy group would produce a singlet at δ ~3.85 ppm in ¹H NMR, distinct from fluorine-coupled splitting in flobufen .
  • IR carbonyl stretches confirm ketone and carboxylic acid functionalities across analogs .

Biological Activity

4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid, a compound belonging to the class of 4-oxo-butanoic acid derivatives, has garnered attention in recent years due to its potential biological activities. Preliminary studies suggest that this compound may possess significant therapeutic properties, particularly in the context of neurodegenerative diseases and as an enzyme inhibitor.

  • Neuroprotective Effects :
    • The compound has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in the metabolism of kynurenine, which is linked to neuroinflammation and neurodegeneration .
  • Enzyme Inhibition :
    • Research indicates that derivatives of 4-oxo-butanoic acid, including this compound, can inhibit various enzymes. For instance, it has shown promise as a protein kinase B (PknB) inhibitor, which is crucial for the cell division and biosynthesis of Mycobacterium tuberculosis .
  • Tyrosinase Inhibition :
    • Tyrosinase is an important enzyme in melanin production and has implications in skin pigmentation disorders. The compound's derivatives have demonstrated structure-dependent inhibitory activity against tyrosinase, suggesting potential applications in dermatological treatments .

Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveInhibits KYN-3-OHase; potential treatment for neurodegenerative diseases
Enzyme InhibitionActs as a PknB inhibitor; relevant for tuberculosis treatment
Tyrosinase InhibitionShows inhibitory activity against tyrosinase; potential for skin treatments

Neurodegenerative Diseases

A study highlighted the efficacy of this compound in preclinical models of Alzheimer's disease. The compound was administered to mice genetically predisposed to neurodegeneration, resulting in improved cognitive function and reduced amyloid plaque formation.

Enzyme Inhibition Studies

In a high-throughput screening assay, this compound was tested alongside known inhibitors of PknB. It exhibited a significant inhibition rate compared to controls, suggesting its potential utility in treating drug-resistant strains of tuberculosis .

Tyrosinase Activity

In experiments assessing tyrosinase activity, various alkyl derivatives of 4-oxobutanoic acid were synthesized and evaluated. The results indicated that compounds with longer carbon chains exhibited enhanced inhibitory effects, with some derivatives achieving IC50 values significantly lower than those of traditional inhibitors like kojic acid .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid, and what reaction conditions are optimal?

  • Methodological Answer : The synthesis typically involves multi-step protocols. A feasible route starts with bromination of phenol derivatives (e.g., 2-methylphenol) to introduce halogen substituents, followed by coupling with chloroacetic acid to form phenoxyacetic intermediates. Nucleophilic substitution under basic conditions (e.g., using amines or thiols) can modify the fluorine or methoxy groups. For example, hydrazine hydrate is employed to generate hydrazine derivatives, as seen in analogous syntheses . Optimal conditions include anhydrous environments, controlled temperatures (60–80°C), and catalysts like DCC for amide bond formation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ketone and carboxylic acid).
  • NMR Spectroscopy : ¹H NMR reveals aromatic proton environments (δ 6.8–7.5 ppm for methoxyphenyl) and methyl group signals (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–210 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing using SHELX software for refinement .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use protective gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy. Waste should be segregated and treated by certified disposal services to prevent environmental contamination, as recommended for structurally similar oxobutanoic acids .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : SHELXL refinement (via SHELX software) enables precise determination of bond lengths, angles, and hydrogen bonding networks. Graph set analysis (e.g., Etter’s rules) categorizes intermolecular interactions (e.g., R₂²(8) motifs for carboxylic acid dimers), critical for understanding polymorphism or tautomerism . For example, comparative analysis of tert-butoxy derivatives highlights how substituents alter crystal packing .

Q. How do electronic effects of substituents influence the compound’s reactivity and biological activity?

  • Methodological Answer : Electron-withdrawing groups (e.g., fluorine in 4-(2-fluorophenyl) analogs) enhance electrophilicity at the ketone, facilitating nucleophilic attacks. Conversely, methoxy groups donate electron density, stabilizing aromatic rings and modulating binding affinity in enzyme inhibition assays. Structure-activity relationship (SAR) studies on tert-butoxy derivatives demonstrate how methyl vs. ethyl substituents impact anti-inflammatory activity .

Q. What methodologies are employed to analyze contradictory data regarding the biological activity of this compound’s derivatives?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity) or pharmacokinetic factors. To resolve these:

  • Dose-Response Curves : Validate activity thresholds across multiple concentrations.
  • Molecular Docking : Predict binding modes to targets (e.g., cyclooxygenase for anti-inflammatory effects).
  • Comparative SAR : Contrast derivatives like 4-(4-chlorophenyl) analogs to isolate substituent effects .

Q. How can computational chemistry predict hydrogen bonding patterns and supramolecular assembly?

  • Methodological Answer : Density functional theory (DFT) calculates hydrogen bond strengths, while molecular dynamics simulations model self-assembly in solvents. Graph set analysis (e.g., using Mercury software) classifies interactions (e.g., C=O···H–O hydrogen bonds) to predict crystal packing motifs, as validated in studies on similar oxobutanoic acids .

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